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Compound of Interest

Compound Name: 4-(Morpholinomethyl)aniline

Cat. No.: B122153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-(Morpholinomethyl)aniline, a molecule of interest in medicinal chemistry and materials

science. This document is intended to serve as a centralized resource, presenting available

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for acquiring such spectra.

Spectral Data Summary
While comprehensive, experimentally validated spectral data for 4-(Morpholinomethyl)aniline
is not readily available in publicly accessible databases, this section summarizes the expected

and predicted spectral characteristics. The data is organized for clarity and ease of

comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals

corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine

ring protons. The chemical shifts are influenced by the electronic environment of each proton.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆H₄) 6.6 - 7.1 m 4H

Benzylic (CH₂) ~3.4 s 2H

Morpholine (-CH₂-N-) ~2.4 t 4H

Morpholine (-CH₂-O-) ~3.7 t 4H

Amine (NH₂) Broad singlet s (broad) 2H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique

carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-NH₂ ~146

Aromatic C-CH₂ ~129

Aromatic CH ~129, ~115

Benzylic CH₂ ~63

Morpholine -CH₂-N- ~54

Morpholine -CH₂-O- ~67

Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in 4-(Morpholinomethyl)aniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b122153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Aniline) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2800 - 3000 Medium

C=C Stretch (Aromatic) 1500 - 1600 Medium to Strong

C-N Stretch (Aniline) 1250 - 1360 Strong

C-O-C Stretch (Morpholine) 1070 - 1150 Strong

Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the molecule. The monoisotopic mass of 4-(Morpholinomethyl)aniline (C₁₁H₁₆N₂O)

is 192.1263 Da[1]. Predicted m/z values for common adducts are also available[2].

Ion Predicted m/z

[M]⁺ 192.1257

[M+H]⁺ 193.1335

[M+Na]⁺ 215.1155

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data presented

above. These protocols can be adapted for the specific instrumentation available in a

laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-(Morpholinomethyl)aniline.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction,

and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 4-(Morpholinomethyl)aniline directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-(Morpholinomethyl)aniline (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate, and temperature) to achieve stable ionization.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 193.1)

and subject it to collision-induced dissociation (CID) to generate product ions.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 4-(Morpholinomethyl)aniline.
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Caption: Workflow for the spectral characterization of 4-(Morpholinomethyl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 4-(Morpholinomethyl)aniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122153#4-morpholinomethyl-aniline-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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